Inhibition of Cathepsins B, Z, and H: A Micromolar-Range IC50 Profile
Z-Tyr-Tyr-OH exhibits a defined, low-affinity inhibitory profile against multiple cysteine cathepsins, a stark contrast to highly potent and selective inhibitors like Z-Phe-Tyr-CHO [1]. In a protease enzyme inhibition assay targeting cathepsins B, Z, and H at pH 5.5 and 2°C, Z-Tyr-Tyr-OH demonstrated an IC50 of 6.60E+3 nM (6.6 µM) [1]. This is approximately 7,760-fold less potent than the specific Cathepsin L inhibitor Z-Phe-Tyr-CHO, which has an IC50 of 0.85 nM against its primary target .
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.60E+3 nM (6.6 µM) |
| Comparator Or Baseline | Z-Phe-Tyr-CHO: IC50 = 0.85 nM (Cathepsin L) and IC50 = 85.1 nM (Cathepsin B) |
| Quantified Difference | ~7,760-fold less potent than Z-Phe-Tyr-CHO on Cathepsin L; ~13-fold less potent than Z-Phe-Tyr-CHO on Cathepsin B. |
| Conditions | Protease enzyme inhibition assay targeting cysteine protease families (cathepsin B, Z, H); pH 5.5, T=2°C [1]. Comparator data from a biochemical assay using purified enzymes . |
Why This Matters
For researchers studying cathepsin biology, this low-affinity profile makes Z-Tyr-Tyr-OH a valuable reference control for weak inhibition or a scaffold for optimization, whereas Z-Phe-Tyr-CHO is a tool for potent and selective target engagement.
- [1] BindingDB. PrimarySearch_ki: IC50 = 6.60E+3 nM for cathepsin B, Z, and H. Retrieved 2026-04-15. View Source
